5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate
Description
5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This structure is characterized by fused pyrazole and pyridine rings, with ester functional groups (tert-butyl and ethyl) at the 3- and 5-positions, respectively, and a methyl substituent at the 2-position. The compound is synthesized via a reaction involving 6-benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylate, N,N-dimethylaniline, and POCl₃ under reflux conditions, followed by recrystallization from ethanol . Its crystal structure has been refined using SHELX software, with hydrogen atoms geometrically fixed and riding on their parent atoms .
Properties
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-9-18(14(20)22-15(2,3)4)8-7-11(10)16-17(12)5/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJJZLZYQFJHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCC2=NN1C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706449-45-7 | |
| Record name | 5-tert-butyl 3-ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a pyrazole intermediate, followed by its condensation with a suitable pyridine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The compound’s tert-butyl and ethyl carboxylate esters are susceptible to hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 6–12 h | Corresponding carboxylic acids | Tert-butyl ester hydrolyzes faster than ethyl. |
| Basic hydrolysis | NaOH (aq.), 80°C, 3–5 h | Sodium carboxylates | Ethyl ester shows moderate selectivity. |
| Transesterification | MeOH, H₂SO₄ catalyst, 60°C | Methyl esters | Limited utility due to steric hindrance. |
Selective deprotection of the tert-butyl group is achievable using trifluoroacetic acid (TFA) in dichloromethane.
Nucleophilic Substitution at the Pyridine Core
The dihydro-pyridine moiety can undergo nucleophilic attacks, particularly at electrophilic positions activated by the adjacent nitrogen atoms.
Cyclization and Rearrangement Reactions
The pyrazolo[4,3-c]pyridine scaffold participates in cycloaddition and ring-expansion reactions. A key example involves thermal or acid-catalyzed rearrangements:
Example pathway (acid-catalyzed rearrangement):
text5-tert-butyl 3-ethyl ... → N-acetylhydrazone intermediate → pyrazolo[3,4-b]pyridine derivative
Azo-Coupling and Diazonium Reactions
The pyrazole ring’s NH group can act as a coupling partner in diazonium salt reactions, enabling functionalization at the N1 position:
| Diazonium Salt | Conditions | Product |
|---|---|---|
| Arenediazonium tosylate | Pyridine, MeCN, rt. | Arylazo-pyrazolopyridine derivatives |
This reaction proceeds via Japp–Klingemann-type pathways, forming hydrazone intermediates that cyclize to fused heterocycles .
Oxidation and Reduction Pathways
The dihydro-pyridine ring is redox-active:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 24 h | Fully saturated hexahydro derivative | Loss of aromaticity in pyridine ring. |
| KMnO₄ | H₂O, 100°C | Pyridine N-oxide | Limited yield due to ester stability. |
Functionalization via Cross-Coupling
The compound’s halogenated analogs (not this specific derivative) participate in Suzuki-Miyaura couplings. While direct data is unavailable for this compound, its structure suggests potential for:
-
Buchwald–Hartwig amination at C7 (if halogenated).
Key Challenges and Limitations
-
Steric hindrance : The tert-butyl group limits accessibility to the pyridine core.
-
Regioselectivity : Competing reaction sites (pyrazole vs. pyridine) complicate product isolation.
-
Stability : Prolonged exposure to strong acids/bases degrades the pyrazolo ring .
Experimental protocols for this compound remain underreported, necessitating extrapolation from analogous pyrazolopyridines .
Scientific Research Applications
5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The structural and functional attributes of 5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate can be contextualized against related bicyclic dicarboxylates. Below is a comparative analysis:
Structural Features
| Compound Name | Core Heterocycle | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Pyrazolo[4,3-c]pyridine | tert-butyl (C-5), ethyl (C-3), methyl (C-2) | Ester, methyl, tert-butyl |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) | Imidazo[1,2-a]pyridine | Cyano (C-8), 4-nitrophenyl (C-7), phenethyl (C-3), oxo (C-2) | Ester, nitrophenyl, cyano |
| 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate | Pyrrolidine | tert-butylphenyl (C-4), dicyano (C-3), methoxy-oxoethyl (C-2) | Ester, cyano, methoxy |
Key Observations :
- Heterocyclic Core : The target compound’s pyrazolo[4,3-c]pyridine core contrasts with the imidazo[1,2-a]pyridine and pyrrolidine systems in analogs, influencing π-stacking interactions and solubility .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Qualitative) |
|---|---|---|---|
| This compound | Not reported | Not reported | Moderate (ethanol) |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) | 579.56 | 243–245 | Low (polar aprotic solvents) |
| 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate | 495.56 | Not reported | High (DMSO, chloroform) |
Key Observations :
- The absence of reported melting points for the target compound highlights a gap in characterization compared to the well-documented imidazo[1,2-a]pyridine derivative .
- The tert-butyl group likely improves solubility in ethanol, whereas nitro and cyano substituents reduce solubility in polar solvents .
Key Observations :
Biological Activity
5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.
The compound is characterized by the following chemical formula and properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₂₁N₃O₄ |
| Molecular Weight | 295.34 g/mol |
| CAS Number | 518990-23-3 |
| Structural Formula | Structure |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Dopamine Receptor Modulation : It has been studied for its interaction with dopamine receptors, specifically as a G protein-biased agonist. Compounds structurally similar to it have shown selectivity for G_i/o protein pathways, which are crucial in neuropharmacology .
- Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in hepatocellular carcinoma models. The compound's ability to inhibit specific protein-protein interactions (PPIs) involved in cancer progression has been highlighted in recent literature .
- Neuroprotective Properties : There is emerging evidence suggesting that derivatives of this compound may offer neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- G Protein-Coupled Receptor Activation : The compound acts on dopamine receptors leading to modulation of intracellular signaling pathways. Studies show that it can selectively activate G_i/o pathways over β-arrestin pathways, which is significant for developing treatments with fewer side effects .
- Inhibition of Protein-Protein Interactions : Its ability to disrupt PPIs involved in tumorigenesis suggests a novel mechanism for anticancer activity. This is particularly relevant in targeting pathways associated with cell proliferation and survival .
Study 1: Antitumor Efficacy
A study conducted on hepatocellular carcinoma cells demonstrated that the compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of FGFR4 signaling pathways, which are often upregulated in cancer cells .
Study 2: Neuropharmacological Effects
In a neuropharmacological study, derivatives of this compound were tested for their effects on dopamine receptor signaling. Results indicated enhanced neuroprotective effects and improved behavioral outcomes in animal models of Parkinson's disease, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
